molecular formula C22H21FN4O3S B2940139 (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-00-0

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2940139
CAS No.: 494219-00-0
M. Wt: 440.49
InChI Key: ZNAPBURAUTYNFM-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazole substituent and a 4-fluorophenyl group. Its synthesis likely involves condensation reactions similar to those reported for structurally related thiazolo-pyrimidine derivatives, such as refluxing intermediates with acetic anhydride and sodium acetate .

Properties

IUPAC Name

ethyl (2E)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-5-30-21(29)18-12(2)25-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-24-26(4)13(15)3/h6-11,19H,5H2,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAPBURAUTYNFM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazolo[3,2-a]pyrimidine nucleus : Known for various biological activities.
  • Pyrazole moiety : Imparts unique pharmacological properties.
  • Fluorophenyl and methyl substituents : Potentially enhance biological activity through electronic effects.

1. Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity Assays : The compound showed significant cytotoxicity against various cancer cell lines including M-HeLa (cervical adenocarcinoma) with IC50 values indicating its potential as an effective anticancer agent. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 2 to 10 µM against MCF-7 and PC3 cell lines .
CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa4.34
Compound BMCF-72.13
Compound CPC34.46

2. Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens:

  • Antibacterial Screening : Several studies reported moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria . For example, compounds similar to the target exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli.

3. Enzyme Inhibition

Thiazolo[3,2-a]pyrimidine derivatives are recognized for their ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) Inhibition : The compound has been suggested to act as a potent AChE inhibitor, which is crucial for developing treatments for Alzheimer's disease. Studies indicated that related compounds achieved over 70% inhibition at concentrations around 10 µM .

Case Study 1: Antitumor Efficacy

In a comparative study of thiazolo[3,2-a]pyrimidines, one derivative demonstrated an IC50 value of 2 µM against M-HeLa cells, significantly outperforming standard chemotherapeutics such as Sorafenib . The study emphasized the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Antimicrobial Activity Assessment

A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited MIC values of 20 µg/mL against both Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong potential as an antibacterial agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., phenyl in ), as fluorine often improves lipophilicity and bioavailability .
  • Crystal Packing : The dihedral angle between the thiazolo-pyrimidine core and aromatic substituents (e.g., 80.94° in ) likely differs in the target compound due to the pyrazole’s planarity, affecting crystallinity and melting behavior.

Bioactivity Considerations

  • Thiazolo-Pyrimidines : The compound in demonstrates pyrimidine-derived bioactivity, often linked to enzyme inhibition (e.g., kinases, dihydrofolate reductase). The target compound’s 4-fluorophenyl group may enhance target selectivity .
  • Its nitro group may confer cytotoxicity, whereas the target compound’s methyl groups could reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.